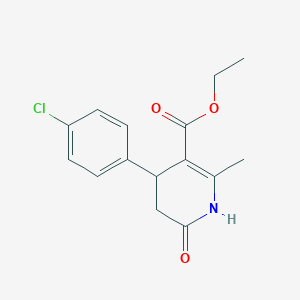

Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

CAS No.: 329700-15-4

Cat. No.: VC5454684

Molecular Formula: C15H16ClNO3

Molecular Weight: 293.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 329700-15-4 |

|---|---|

| Molecular Formula | C15H16ClNO3 |

| Molecular Weight | 293.75 |

| IUPAC Name | ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |

| Standard InChI | InChI=1S/C15H16ClNO3/c1-3-20-15(19)14-9(2)17-13(18)8-12(14)10-4-6-11(16)7-5-10/h4-7,12H,3,8H2,1-2H3,(H,17,18) |

| Standard InChI Key | DQGFSUNCSJBMIO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(NC(=O)CC1C2=CC=C(C=C2)Cl)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a partially hydrogenated pyridine ring system fused with a 4-chlorophenyl group and ester functionality. Key structural elements include:

-

A tetrahydropyridine core with a ketone group at position 6

-

A methyl substituent at position 2

-

A 4-chlorophenyl moiety at position 4

-

An ethyl ester group at position 3

The IUPAC name, ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate, precisely describes this arrangement.

Table 1: Fundamental Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 329700-15-4 |

| Molecular Formula | C₁₅H₁₆ClNO₃ |

| Molecular Weight | 293.75 g/mol |

| SMILES | CCOC(=O)C1=C(NC(=O)CC1C2=CC=C(C=C2)Cl)C |

| InChI Key | DQGFSUNCSJBMIO-UHFFFAOYSA-N |

Synthesis and Reaction Pathways

Multi-Component Assembly

While no direct synthesis protocol exists in the literature for this specific compound, analogous tetrahydropyridine derivatives are typically synthesized via:

-

Hantzsch-type reactions: Cyclocondensation of β-keto esters, aldehydes, and ammonium acetate .

-

Michael addition pathways: Stepwise assembly of enamine intermediates followed by cyclization .

For example, ethyl 3-oxo-4-(arylsulfanyl)butanoates have been reacted with aromatic aldehydes and ammonium acetate to yield structurally related tetrahydropyridine carboxylates . Adapting these methods could involve substituting 4-chlorobenzaldehyde as the aromatic component.

Key Synthetic Challenges

-

Steric hindrance: The 4-chlorophenyl and methyl groups may slow cyclization kinetics.

-

Oxidative stability: The 6-oxo group necessitates controlled reaction conditions to prevent over-oxidation to pyridine derivatives .

Physicochemical Properties

Spectral Characterization

Though experimental data for this compound remains unpublished, predicted properties based on structural analogs include:

-

¹H-NMR: Signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.4–2.6 ppm (methyl CH₃), and δ 4.1–4.3 ppm (ester CH₂) .

-

IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .

Solubility and Stability

-

Solubility: Expected to be soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethyl acetate.

-

Storage: Recommended at 2–8°C under inert atmosphere due to potential ester hydrolysis.

| Compound Class | Target | Activity Range |

|---|---|---|

| Tetrahydropyridine esters | M. tuberculosis | MIC: 12.5–50 μg/mL |

| Piperidone derivatives | MAO-B | IC₅₀: 8–15 μM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume